1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride
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Overview
Description
1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride typically involves the reaction of a thiazole derivative with a dimethylamino group and a propanone moiety. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiazolidines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various substituted thiazole derivatives.
Scientific Research Applications
1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound of the thiazole family.
2-Aminothiazole: A derivative with an amino group at the 2-position.
4-Methylthiazole: A thiazole derivative with a methyl group at the 4-position.
Uniqueness
1-Propanone, 3-(dimethylamino)-1-(2-thiazolyl)-, hydrochloride is unique due to the presence of both a dimethylamino group and a propanone moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33524-03-7 |
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Molecular Formula |
C8H13ClN2OS |
Molecular Weight |
220.72 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1,3-thiazol-2-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-10(2)5-3-7(11)8-9-4-6-12-8;/h4,6H,3,5H2,1-2H3;1H |
InChI Key |
VAVKGNJCAWZRKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=NC=CS1.Cl |
Origin of Product |
United States |
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